molecular formula C10H5NO2 B189708 1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile CAS No. 42382-92-3

1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile

Cat. No. B189708
CAS RN: 42382-92-3
M. Wt: 171.15 g/mol
InChI Key: GKEKUQYTCADDSQ-UHFFFAOYSA-N
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Description

“1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile” is a chemical compound . It has been used as a reagent in the preparation and anticonvulsant activity of imidazoindenopyrazinone carboxylic acid derivatives as AMPA antagonists .


Synthesis Analysis

The synthesis of “1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile” involves a highly efficient green approach. This involves a one-pot three-component reaction between ninhydrin, malononitrile, and various diamines in a water medium under catalyst-free conditions . High yields (73–98%) of the target products were achieved with short reaction times at room temperature .


Chemical Reactions Analysis

In the reaction with semicarbazide hydrochloride, 2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinecarboxamide was formed . The reaction with urea led to an unexpected product, spiro[indene-2,4′-indeno[1,2-b]pyran]-3′-carbonitrile .

Scientific Research Applications

  • Cyanation Reagents : It acts in the formation of 1- and 5-carbonitriles via hydride abstraction and cyanide addition in benzene solution and ethanol or acetonitrile solution (Döpp, Jüschke, & Henkel, 2002).

  • Multistep Reactions with N-arylisoindolines : In a multistep reaction with N-arylisoindolines, it forms 3,3'-(2-aryl-2H-isoindol-1,3-ylene)-di-(1,4-naphthoquinone-2-carbonitriles) and other compounds in pyridine, suggesting a complex reaction pathway (Döpp et al., 2006).

  • Synthesis of Derivatives : It is used in the synthesis of various derivatives like 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione) derivatives, indicating its utility in generating structurally diverse compounds (Ghahremanzadeh, Fereshtehnejad, Mirzaei, & Bazgir, 2011).

  • Organic Ligands and Ionic Liquid Components : It is involved in synthesizing compounds like 1',3'-dioxo-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-2,2,3,3-tetracarbonitrile with potential applications in organic electronics and as ionic liquid components (Karpov et al., 2016).

  • Formation of Merocyanine Systems : Reacting with heptalenecarbaldehydes and aromatic aldehydes in the presence of secondary amines, it yields compounds with inherent merocyanine systems, which have significant absorption properties and potential applications in photonics (Landmesser, Linden, & Hansen, 2008).

  • Transforming Vinylnitrene into Alkylnitrene : In a study exploring photolysis, this compound transforms from a vinylnitrene to an alkylnitrene, highlighting its role in photochemical transformations (Shields et al., 2019).

  • Vibrational Study : The vibrational properties of its derivative 1H-indene-1,3(2H)-dione have been studied, indicating its importance in understanding molecular structures and reactivities (Prasad et al., 2010).

  • Functionalized Tetrahydro-1H-indeno[2,1-c]pyridine Derivatives : It's used in synthesizing these derivatives, showing its versatility in organic synthesis (Mosslemin, Shams, Esteghamat, & Anaraki‐Ardakani, 2013).

Mechanism of Action

“1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile” has been reported as a new protein kinase CK2 inhibitor . Protein kinase CK2 is a ubiquitous serine/threonine protein kinase which serves as an attractive anticancer target . Some derivatives showed much improved inhibitory activity on CK2, with an IC50 of 0.85 ± 0.09 μM for the best compound, SL-15 .

Future Directions

The future directions for “1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile” could involve further exploration of its potential as a protein kinase CK2 inhibitor . Additionally, its synthesis process could be optimized for higher yields and shorter reaction times .

properties

IUPAC Name

1,3-dioxoindene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5NO2/c11-5-8-9(12)6-3-1-2-4-7(6)10(8)13/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEKUQYTCADDSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50962447
Record name 1,3-Dioxo-2,3-dihydro-1H-indene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50962447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile

CAS RN

42382-92-3
Record name NSC163143
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Record name 1,3-Dioxo-2,3-dihydro-1H-indene-2-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CYANO-1,3-INDANEDIONE
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Synthesis routes and methods I

Procedure details

3-Cyanomethylene phthalide (6.0 g.; 0.035 mole) was added to a solution of sodium (0.8 g.) in methanol (35 ml) and the red solution refluxed for 20 mins. On cooling and acidification with one-third of its bulk of concentrated hydrochloric acid the indandione separated as a copious yellow solid, m.p. 204°-207° C. (d) (lit. m.p. 201°-202° C.).
Name
3-Cyanomethylene phthalide
Quantity
6 g
Type
reactant
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0.8 g
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reactant
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35 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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N#CC=C1OC(=O)c2ccccc21
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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